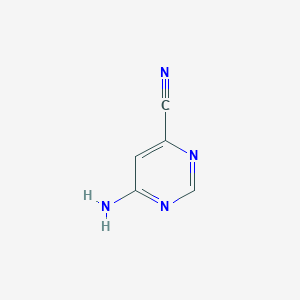

6-Aminopyrimidine-4-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

6-aminopyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZTUEAUBMEYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353100-84-1 | |

| Record name | 6-aminopyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Aminopyrimidine 4 Carbonitrile

Direct Synthesis Approaches to 6-Aminopyrimidine-4-carbonitrile

Direct synthesis methods focus on constructing the this compound ring system in a limited number of steps, often through convergent strategies where multiple fragments are combined.

Condensation Reactions in this compound Formation

Condensation reactions are a cornerstone of pyrimidine (B1678525) synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. The formation of the pyrimidine ring often relies on the reaction between a 1,3-dicarbonyl compound or its equivalent and a species containing an N-C-N fragment, like an amidine.

A pertinent example is the condensation involving 5,6-diamino-1-methylthiouracil and phenacyl bromide derivatives, which proceeds under fusion conditions. nih.gov This reaction, while leading to a more complex pteridine (B1203161) system, illustrates the fundamental principle of nucleophilic attack by an amino group on a carbonyl function, followed by cyclization to form a new heterocyclic ring. nih.gov The reaction pathway, whether it is a condensation to yield an imine or an SN2 alkylation, can be directed by the reaction conditions; thermal conditions typically favor condensation. nih.gov

Multicomponent Reaction (MCR) Strategies for Pyrimidine Carbonitrile Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.netresearchgate.net This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netnih.gov

A notable MCR for synthesizing pyrimidine-5-carbonitrile derivatives involves the one-pot reaction of an aldehyde, malononitrile (B47326), and benzamidine (B55565) hydrochloride. growingscience.com This transformation can be catalyzed by magnetic nano Fe3O4 particles under solvent-free conditions, yielding the desired pyrimidine structures in good yields. growingscience.com Another innovative MCR approach employs an iridium-pincer complex catalyst to synthesize pyrimidines from amidines and up to three different alcohol molecules. nih.govorganic-chemistry.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts and offering regioselective access to highly substituted pyrimidines. nih.govorganic-chemistry.org

The following table summarizes representative MCRs for pyrimidine synthesis.

| Catalyst | Starting Materials | Product Type | Key Features |

| Magnetic nano Fe3O4 | Aldehyde, Malononitrile, Benzamidine hydrochloride | Pyrimidine-5-carbonitrile derivatives | Solvent-free conditions, good yields. growingscience.com |

| PN5P-Ir-pincer complexes | Amidines, Alcohols | Substituted pyrimidines | Sustainable, regioselective, liberates H2 and H2O. nih.govorganic-chemistry.org |

| Ionic Liquid ([Bmim][BF4]) | Benzaldehydes, Acetophenones, Malononitrile, Ammonium acetate | 2-Amino-4,6-disubstituted-pyridine-3-carbonitriles | High yields, short reaction time. researchgate.net |

Cyclization Techniques for Pyrimidine Ring Construction

Cyclization reactions, particularly intramolecular processes, are fundamental to forming the heterocyclic core of pyrimidines. These methods often start with a linear precursor that contains all the necessary atoms, which is then induced to form the ring.

A key strategy for synthesizing 6-aminopyrimidine derivatives involves the reaction of amidines with malononitrile dimer in a process catalyzed by piperidine. researchgate.net The proposed mechanism involves an initial amination of the malononitrile dimer by the amidine, followed by an intramolecular cyclization that forms the pyrimidine ring, yielding racemic 6-aminopyrimidine compounds. researchgate.net Another approach describes a pathway to obtain imidazole (B134444) and pyrimidine-containing building blocks from α-aminoamidines, which are themselves synthesized from aminonitriles. enamine.net These α-aminoamidines serve as versatile substrates for subsequent transformations and cyclizations. enamine.net

Precursor-Based Synthesis and Targeted Derivatization Pathways

These synthetic routes rely on the initial construction of a key intermediate or precursor, which is then converted into the final this compound structure. This approach allows for a more controlled and often modular assembly of the target molecule.

Utilization of Malononitrile Derivatives as Key Synthetic Intermediates

Malononitrile and its derivatives are exceptionally versatile building blocks in heterocyclic synthesis due to their dual nitrile functionality and acidic methylene (B1212753) protons. researchgate.net The unique reactivity of malononitrile makes it a frequent starting point for constructing a wide array of nitrogen-containing heterocycles, including pyrimidines. growingscience.comresearchgate.net

One of the most direct applications is in multicomponent reactions, where malononitrile reacts with aldehydes and amidines to form the pyrimidine core. growingscience.com For instance, the Knoevenagel condensation of an aldehyde with malononitrile creates a benzylidenemalononitrile (B1330407) intermediate. nih.gov This activated alkene is a potent electrophile, susceptible to further reactions. A one-pot method for the reductive alkylation of malononitrile with aromatic aldehydes has been developed, which, after condensation, uses sodium borohydride (B1222165) for reduction to yield monosubstituted malononitriles, key precursors for more complex structures. organic-chemistry.org The reaction between malononitrile dimer and amidines, leading to 6-aminopyrimidines, further highlights the central role of malononitrile as a precursor. researchgate.net

The following table details reactions involving malononitrile for heterocycle synthesis.

| Reactants | Catalyst/Conditions | Intermediate/Product | Research Focus |

| Acetophenones, Malononitrile | Methyl orange, White light | Benzylidenemalononitrile | Photoenzymatic synthesis of β-chiral malononitrile derivatives. rsc.org |

| Aromatic aldehydes, Malononitrile | Water in ethanol, then NaBH4 | Monosubstituted malononitriles | Efficient one-pot reductive alkylation. organic-chemistry.org |

| Aldehydes, Malononitrile, Amidines | Magnetic nano Fe3O4 | Pyrimidine-5-carbonitrile derivatives | Three-component synthesis of pyrimidines. growingscience.com |

| Malononitrile dimer, Amidines | Piperidine in DMF | 6-Aminopyrimidine compounds | Synthesis via amination and cyclization. researchgate.net |

Reactions Involving Enamine Compounds and Related Synthons

Enamines, and particularly the related enaminones and enaminonitriles, are powerful intermediates in the synthesis of pyrimidines. Their inherent nucleophilic and electrophilic characteristics allow them to react with a variety of partners to construct the pyrimidine ring.

Enaminones can be readily prepared and used as building blocks for substituted pyrimidines. nih.govresearchgate.net For example, a one-pot, three-component synthesis can first generate an alkynone via Sonogashira coupling, which then reacts with an amine to form an enaminone. This intermediate can subsequently react with an amidinium salt in a cyclocondensation step to afford highly substituted pyrimidines in excellent yields under mild conditions. organic-chemistry.org Similarly, enaminonitriles are cited as precursors in various pyrimidine synthesis schemes, underscoring their utility as versatile synthons. growingscience.com The reaction of enaminone 2a with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in refluxing glacial acetic acid is another example that yields a fused pyrido[2,3-d]pyrimidine (B1209978) system, demonstrating the reactivity of the enamine moiety in cyclocondensation reactions. nih.gov

Functionalization and Modification of Existing Pyrimidine Cores

A primary strategy for the synthesis of this compound involves the functionalization and modification of pre-existing pyrimidine rings. This approach often begins with di-substituted pyrimidines, such as 4,6-dichloropyrimidine (B16783), which serve as versatile scaffolds. The synthesis proceeds through a sequence of nucleophilic substitution reactions where the chloro groups are systematically replaced.

One common method involves the selective monoamination of a dichloropyrimidine. The reaction of 4,6-dichloropyrimidine with various adamantane-containing amines has been studied, demonstrating that sterically unhindered amines can achieve almost quantitative yield of the monoaminated product. nih.gov For instance, the heteroarylation of a primary amine with the adamantane (B196018) core resulted in a near-quantitative yield of the corresponding 4-amino-6-chloropyrimidine (B18116) derivative. nih.gov The process can be catalyzed by palladium complexes, with ligands such as Cy-JosiPhos and Ph-JosiPhos being utilized, although catalyst-free methods have also been successful. nih.gov

Following amination, the remaining chloro group can be converted to the desired nitrile functionality. While direct cyanation methods are established in heterocyclic chemistry, an alternative pathway involves the modification of other functional groups. For example, a precursor such as 2-amino-4,6-dihydroxypyrimidine (B16511) can be treated with phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine. google.com This di-chloro intermediate is then a prime candidate for sequential substitution, first with an amine and then a cyanide source. The use of an amine base like N,N-dimethylaniline is common in the chlorination step. google.com

Another approach involves the amination of pyrimidines that already contain a different functional group that can be later converted to a nitrile. For example, the synthesis of various 4-aminopyrimidine (B60600) derivatives has been achieved through different synthetic routes, including the intermolecular cycloaddition of ynamides with nitriles catalyzed by metal or strong acids. nih.gov

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the type and amount of catalyst.

Solvent Effects: The polarity of the solvent can significantly influence reaction outcomes. In the synthesis of related aminopyrimidine derivatives, polar solvents were found to be unfavorable for certain cyclization reactions due to hydrogen bonding interactions with reaction intermediates, which can hinder the desired transformation. nih.gov Ethereal solvents like tetrahydrofuran (B95107) (THF) and p-methoxyphenyl ether (MeOPh) have been shown to provide better yields in some cases. nih.gov In multicomponent reactions for synthesizing pyrimidine-5-carbonitriles, a systematic study of solvents revealed that solvent-free conditions at elevated temperatures can be optimal. nih.gov For other related syntheses, water has proven to be an excellent solvent, leading to high yields and shorter reaction times, aligning with the principles of green chemistry. ckthakurcollege.netarkat-usa.org

Temperature and Catalyst Optimization: Temperature is a critical factor, with higher temperatures generally increasing reaction rates. However, for certain reactions, lower temperatures are necessary to avoid side reactions and decomposition of products. For instance, in the synthesis of 4-aminopyrimidines, a temperature of 100–120 °C in DME gave a substantial yield, while a lower temperature of 40 °C resulted in a reduced yield. nih.gov

Catalyst selection and loading are also paramount. In a one-pot synthesis of aminopyrano-pyrazole derivatives, the amount of CoCeO2 nanoparticle catalyst was optimized, with 5 mol% providing the highest yield. ckthakurcollege.net Using more catalyst did not improve the yield, while less catalyst resulted in lower yields. ckthakurcollege.net Similarly, in the synthesis of pyrimidine-5-carbonitrile derivatives using a bone char-supported solid acid catalyst, 0.4 mol% of the catalyst under solvent-free conditions at 80 °C was identified as the optimal condition. nih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of a related pyrimidine derivative, highlighting the impact of different parameters on the reaction yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Water | Reflux | 4 | Trace |

| 2 | 2 | Water | Reflux | 2 | 85 |

| 3 | 5 | Water | Reflux | 1.5 | 97 |

| 4 | 7 | Water | Reflux | 1.5 | 97 |

| 5 | 5 | Ethanol | Reflux | 3 | 72 |

| 6 | 5 | Ethanol:Water (1:1) | Reflux | 2.5 | 80 |

| 7 | 5 | Dichloromethane | Reflux | 4 | 65 |

| 8 | 5 | Toluene | Reflux | 5 | 40 |

| 9 | 5 | Water | 80 | 2 | 80 |

| 10 | 5 | Water | 60 | 2.5 | 65 |

This table is illustrative and based on findings for a similar pyrimidine synthesis. ckthakurcollege.net

Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges and requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness.

One of the primary considerations is the choice of the synthetic route. While multicomponent reactions offer flexibility in functionalization at the lab scale, condensation-cyclization reactions are often superior for large-scale production, although they demand precise control to direct the regioselectivity of substituents.

Solvent and Reagent Management: On an industrial scale, the large volumes of solvents used necessitate strategies for recycling to minimize waste and reduce costs. The use of hazardous and corrosive reagents like phosphorus oxychloride (POCl₃) is a significant concern. Processes that reduce the amount of such reagents are highly advantageous. google.com For example, an improved process for preparing 2-amino-4,6-dichloropyrimidine, a potential precursor, was developed to use significantly less POCl₃ and avoid the need for an inert solvent, which would otherwise require recycling or disposal. google.com

Reaction Conditions and Work-up: Shorter reaction times and milder reaction conditions are also crucial for scalability as they translate to higher throughput and lower energy consumption. google.com The work-up procedure should be as simple as possible. Processes that yield a product that can be isolated by simple filtration and washing are preferred over those requiring complex chromatographic purification.

Safety and Environmental Impact: The environmental impact and safety of the chosen synthetic route are of paramount importance in industrial production. "Green" chemistry principles, such as the use of water as a solvent and the application of reusable catalysts, are increasingly being incorporated into scalable syntheses. nih.govckthakurcollege.net For instance, the use of a recyclable bone char-based catalyst for the synthesis of pyrimidine-5-carbonitriles represents a step towards more sustainable manufacturing processes. nih.gov

Ultimately, the scalability of the synthesis of this compound hinges on a holistic approach that balances chemical efficiency with economic viability and environmental responsibility.

Spectroscopic and Structural Characterization Techniques for 6 Aminopyrimidine 4 Carbonitrile

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 6-Aminopyrimidine-4-carbonitrile by probing the vibrational modes of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is unique to the molecule, providing a "molecular fingerprint." For aminopyrimidine derivatives, specific spectral regions are characteristic of their key functional groups.

The analysis of compounds structurally similar to this compound reveals distinct absorption bands. The amino (-NH₂) group typically exhibits characteristic stretching vibrations. For instance, in various 2-amino-4,6-diphenylnicotinonitriles, N-H stretching bands are observed in the ranges of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com In 4-Amino-6–(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile, a related molecule, the NH₂ stretching vibration is noted at 3396 cm⁻¹. nih.gov The N-H bending or scissoring vibrations provide further confirmation, appearing in the 1606–1654 cm⁻¹ range for aminonicotinonitriles. mdpi.com

A crucial functional group in the target molecule is the nitrile (-C≡N) group. Its stretching vibration gives rise to a sharp, intense band in a relatively uncongested region of the spectrum, typically between 2200 and 2260 cm⁻¹. In 2-amino-4,6-diphenylnicotinonitriles, this peak is found between 2204–2210 cm⁻¹, while for 4-Amino-6–(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile, it appears at 2224 cm⁻¹. mdpi.comnih.gov

The pyrimidine (B1678525) ring itself has a complex series of vibrations. The C=N and C=C stretching vibrations within the ring are typically observed in the 1400-1650 cm⁻¹ region. For example, a C=N stretching band is identified at 1577 cm⁻¹ in a mercaptopyrimidine derivative. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for Functional Groups in Aminopyrimidine Carbonitrile Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | 2-Amino-4,6-diphenylnicotinonitriles mdpi.com |

| Amino (-NH₂) | N-H Bending (Scissoring) | 1606 - 1654 | 2-Amino-4,6-diphenylnicotinonitriles mdpi.com |

| Nitrile (-C≡N) | C≡N Stretching | 2204 - 2224 | 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile nih.gov |

| Pyrimidine Ring | C=N Stretching | ~1577 | 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile nih.gov |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile (-C≡N) stretch, for example, typically produces a strong and sharp Raman signal.

Experimental and theoretical studies on the closely related molecule 4-Amino-2-chloropyrimidine-5-carbonitrile have utilized both Raman and IR spectroscopy to perform a detailed normal coordinate analysis. elsevierpure.comelsevierpure.com Such studies allow for the assignment of all fundamental vibrational frequencies and provide insights into molecular structure and tautomerism. elsevierpure.comelsevierpure.com Similarly, the FT-Raman spectrum of 2-amino-4-chloro-6-methoxypyrimidine (B129847) has been recorded and interpreted to understand its vibrational modes. researchgate.net For this compound, the Raman spectrum would be expected to show a prominent band for the C≡N stretch and characteristic signals for the pyrimidine ring vibrations, which are often more intense in Raman than in IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment of each atom can be mapped.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, several distinct proton signals are expected.

The protons of the amino group (-NH₂) typically appear as a broad singlet due to quadrupole broadening and chemical exchange. In related aminopyrimidine derivatives, this signal is observed over a range, for example at δ 5.30–5.38 ppm in 2-amino-4,6-diphenylnicotinonitriles and at δ 6.9 ppm in 2,4-diaminopyrimidine-5-carbonitrile. mdpi.comresearchgate.net

The pyrimidine ring protons have characteristic chemical shifts depending on their position and the electronic effects of the substituents. The H-2 and H-5 protons of the pyrimidine ring are expected to appear as singlets. In 2,4-diaminopyrimidine-5-carbonitrile, the aromatic proton (H-6) is observed as a singlet at δ 8.05 ppm. researchgate.net For comparison, in other aminonicotinonitriles, the proton at the 5-position resonates at δ 7.09–7.25 ppm. mdpi.com

Table 2: Typical ¹H NMR Chemical Shifts for Aminopyrimidine Carbonitrile Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |

|---|---|---|---|

| Amino (-NH₂) | 5.3 - 6.9 | Broad Singlet | 2-Amino-4,6-diphenylnicotinonitriles mdpi.com, 2,4-Diaminopyrimidine-5-carbonitrile researchgate.net |

| Pyrimidine Ring (H-5/H-6) | 7.1 - 8.1 | Singlet | 2-Amino-4,6-diphenylnicotinonitriles mdpi.com, 2,4-Diaminopyrimidine-5-carbonitrile researchgate.net |

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the range of δ 115-120 ppm. nih.govresearchgate.net The carbons within the pyrimidine ring resonate at lower field due to their sp² hybridization and the influence of the electronegative nitrogen atoms. In 2,4-diaminopyrimidine-5-carbonitrile, the ring carbons C2, C4, and C6 appear at δ 167.2, 166.6, and 161.3 ppm, respectively, while the carbon bearing the nitrile group, C5, is found further upfield at δ 83.0 ppm. researchgate.net In another related structure, 4-Amino-6–(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile, C5 is observed at δ 90.1 ppm. nih.gov The carbon attached to the amino group (C6) is also significantly deshielded.

Table 3: Typical ¹³C NMR Chemical Shifts for Aminopyrimidine Carbonitrile Derivatives

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| C-Nitrile (-C≡N) | 115 - 117 | 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile nih.gov, 2,4-Diaminopyrimidine-5-carbonitrile researchgate.net |

| C5 (adjacent to CN) | 83 - 90 | 2,4-Diaminopyrimidine-5-carbonitrile researchgate.net, 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile nih.gov |

| C2, C4, C6 (Ring Carbons) | 150 - 170 | 2,4-Diaminopyrimidine-5-carbonitrile researchgate.net, 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile nih.gov |

While ¹H and ¹³C NMR are standard, ¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the nitrogen atoms within the molecule, although it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope.

Studies on aminopyrimidines show that the chemical shifts of the ring and amino nitrogens are sensitive to substituent effects and protonation states. researchgate.net For instance, protonation typically occurs at one of the ring nitrogens (N1 or N3), leading to a significant change in its chemical shift. researchgate.net The interaction of pyrimidine derivatives with other molecules, such as metal ions, can also be probed by ¹⁵N NMR. Coordination of a pyrimidine nitrogen to a metal like Ruthenium(II) induces a substantial upfield shift (a negative change in ppm) of the resonance for the bound nitrogen, providing an unambiguous indicator of the binding site. rsc.org This technique can distinguish between the different nitrogen environments in this compound: the two ring nitrogens, the exocyclic amino nitrogen, and the nitrile nitrogen, each providing a unique resonance that is highly sensitive to its chemical environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of this compound and its derivatives. Electron impact mass spectrometry (EI-MS) is frequently employed to investigate the fragmentation patterns of pyrimidine compounds. sapub.org The molecular ion peak (M+) provides the molecular weight of the compound, and the subsequent fragmentation ions offer structural clues. sapub.orgchemguide.co.uk

In the study of pyrimidine derivatives, characteristic fragment ions are formed by the successive loss of functional groups and the decomposition of the heterocyclic rings. sapub.org For instance, the fragmentation of related pyrimidine structures often involves the loss of small molecules like HCN, CO, or side chains. sapub.orgiosrjournals.org The stability of the pyrimidine ring can influence the fragmentation process; in some cases, it is more stable than other attached heterocyclic rings. sapub.org The analysis of fragmentation patterns helps in confirming the identity and purity of synthesized this compound derivatives. nih.gov

Table 1: Illustrative Mass Spectrometry Fragmentation Data for Pyrimidine Derivatives

| Fragment Type | Description | Reference |

| Molecular Ion (M+) | Represents the intact molecule with a positive charge. | sapub.orgchemguide.co.uk |

| [M-HCN]+ | Loss of a hydrogen cyanide molecule, common in nitrogen-containing heterocycles. | sapub.org |

| [M-CO]+ | Loss of a carbon monoxide molecule, can occur from specific substructures. | sapub.org |

| Side-chain fragments | Ions resulting from the cleavage of substituent groups. | sapub.orgiosrjournals.org |

This table provides a generalized view of potential fragmentation pathways observed in pyrimidine compounds, which can be applied to the analysis of this compound.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in characterizing the electronic transitions within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The absorption of UV-Vis radiation by this compound corresponds to the excitation of valence electrons to higher energy orbitals. shu.ac.uklibretexts.org The presence of the pyrimidine ring, an unsaturated system, along with the amino and cyano groups, gives rise to characteristic absorption bands. shu.ac.uk The electronic transitions observed are typically π → π* and n → π* transitions. shu.ac.ukuomustansiriyah.edu.iqpharmatutor.org

The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyrimidine ring and the cyano group. libretexts.orguomustansiriyah.edu.iq The n → π* transitions, which are of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atoms of the amino group and the pyrimidine ring) to π* antibonding orbitals. shu.ac.ukuomustansiriyah.edu.iq The position and intensity of these absorption bands can be influenced by the solvent polarity. uomustansiriyah.edu.iq

Table 2: Typical Electronic Transitions in Heterocyclic Aromatic Compounds

| Transition | Description | Typical Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 nm |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | 250-600 nm |

This table outlines the general types of electronic transitions that are relevant for understanding the UV-Vis spectrum of this compound.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis

X-ray diffraction techniques are indispensable for the unambiguous determination of the molecular and crystal structure of this compound in the solid state.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction provides the most precise and detailed three-dimensional structural information for this compound. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. mdpi.com For pyrimidine derivatives, single crystal XRD studies reveal the planarity of the pyrimidine ring and the conformation of substituent groups. mdpi.comnih.gov The analysis of crystal packing shows how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov The crystal system, space group, and unit cell dimensions are also determined from these studies. mdpi.comresearchgate.net

Table 3: Representative Single Crystal X-ray Diffraction Data for a Pyrimidine Derivative

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, Cc |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths (Å) | Distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

This table presents the kind of detailed structural parameters that can be obtained from a single crystal X-ray diffraction analysis of a compound like this compound.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful tool for identifying the crystalline phase of this compound. youtube.com The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. youtube.com By comparing the experimental powder pattern with reference patterns from databases like the International Centre for Diffraction Data (ICDD), the crystalline phase can be confirmed. youtube.comnist.gov This technique is also crucial for assessing the purity of a bulk sample, as the presence of other crystalline phases would result in additional peaks in the diffraction pattern.

Table 4: Example of Powder X-ray Diffraction Data Interpretation

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| Peak 1 | d1 | I1 | (h1k1l1) |

| Peak 2 | d2 | I2 | (h2k2l2) |

| Peak 3 | d3 | I3 | (h3k3l3) |

This table illustrates how data from a powder XRD experiment is typically presented and used for phase identification.

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental verification of the chemical composition of this compound. This technique determines the percentage by weight of the constituent elements (carbon, hydrogen, and nitrogen) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₅H₄N₄). A close agreement between the observed and calculated values confirms the elemental composition and purity of the synthesized compound. nih.gov

Table 5: Elemental Analysis Data for this compound (C₅H₄N₄)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 50.00 | (Experimental Value) |

| Hydrogen (H) | 3.36 | (Experimental Value) |

| Nitrogen (N) | 46.64 | (Experimental Value) |

The "Found (%)" column would be populated with data from an actual elemental analysis experiment.

Thermal Analysis for Stability Assessment (e.g., Thermogravimetric Analysis and Differential Thermal Analysis)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the temperatures at which a compound begins to decompose and the percentage of mass lost at each stage of decomposition. For various pyrimidine derivatives, TGA studies have revealed that the thermal stability is significantly influenced by the nature and position of substituent groups on the pyrimidine ring. For instance, studies on different series of pyrimidine compounds have shown that degradation can occur in a single step or multiple steps, depending on the substituents. researchgate.netsemanticscholar.org

Differential Thermal Analysis (DTA) is another key technique that measures the temperature difference between a sample and an inert reference material as both are subjected to a controlled temperature program. DTA detects exothermic and endothermic events such as phase transitions, melting, and decomposition. The peak temperature in a DTA curve can provide information about the reaction kinetics of decomposition. nist.gov By analyzing the DTA peaks at various heating rates, kinetic parameters like the activation energy of decomposition can be determined, offering a deeper understanding of the compound's stability. nist.gov

The general approach for the thermal analysis of pyrimidine derivatives involves heating the sample at a constant rate in an inert atmosphere, typically nitrogen, and recording the changes in mass (TGA) and temperature difference (DTA or DSC). researchgate.netsemanticscholar.org

Table 1: Representative TGA Data for Various Pyrimidine Derivatives

While specific data for this compound is not available, the following table illustrates the type of data obtained from TGA studies on other pyrimidine compounds, showcasing how different substituents affect thermal stability. The data is generalized from studies on various pyrimidine series.

| Compound Series | Substituent Group(s) | Decomposition Range (°C) | Percentage Weight Loss (%) |

| SNO | 4-OCH₃ | 150-700 | 97.96 |

| SNO | 4-Cl | 165-480 | 59.86 |

| SSN | 4-OCH₃ | 188-621 | 99.74 |

| SSN | 4-F | 255-824 | 98.80 |

| SDN | 4-Cl | Not specified | Not specified |

| SDN | 3-CF₃ | Not specified | Not specified |

This table is a representation of data for various pyrimidine derivatives as reported in the literature and does not represent this compound. researchgate.netsemanticscholar.org

The data indicates that both the electronic and steric effects of the substituents play a crucial role in the thermal stability of the pyrimidine core. For example, electron-withdrawing or -donating groups can alter the bond strengths within the molecule, thereby affecting the temperature at which decomposition initiates. The position of the substituent on the pyrimidine ring also has a significant impact on the stability of the compound. researchgate.netsemanticscholar.org

Reactivity and Transformations of 6 Aminopyrimidine 4 Carbonitrile

Nucleophilic Reactivity of the Amino and Nitrile Functional Groups

The amino and nitrile groups of 6-aminopyrimidine-4-carbonitrile are primary sites for nucleophilic reactions, each exhibiting distinct reactivity profiles.

The exocyclic amino group at the C6 position enhances the nucleophilicity of the molecule, rendering it susceptible to reactions with various electrophiles. This includes acylation, sulfonylation, and alkylation, which typically occur at the amino group or the N1 and N3 atoms of the pyrimidine (B1678525) ring, depending on the reaction conditions and the nature of the electrophile. researchgate.net The nucleophilicity of amino groups in similar heterocyclic systems has been extensively studied, and while specific data for this compound is not detailed, the general principles of amine nucleophilicity apply. uni-muenchen.dersc.org For instance, the reaction of related aminopyrimidines with various reagents highlights the role of the amino group in directing chemical transformations. nih.gov

The nitrile group, on the other hand, is a versatile functional group that can undergo a variety of nucleophilic additions. libretexts.org The carbon atom of the nitrile is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.org This allows for attack by nucleophiles, leading to the formation of an intermediate imine anion. libretexts.org This intermediate can then undergo further reactions. For example, hydrolysis of the nitrile group, under either acidic or basic conditions, can lead to the formation of a carboxylic acid or an amide intermediate. libretexts.orglibretexts.org Reduction of the nitrile group, typically with reagents like lithium aluminum hydride, yields a primary amine. libretexts.org Furthermore, the reaction of the nitrile with Grignard reagents can produce ketones after hydrolysis of the initial imine salt intermediate. libretexts.org

The interplay between the amino and nitrile groups can also lead to more complex reactions. For instance, in the synthesis of related 5-aminopyrazole-4-carbonitriles, the mechanism involves a Knoevenagel condensation followed by amination and intramolecular cyclization, showcasing the dual role of these functional groups. researchgate.net

Table 1: Nucleophilic Reactions of the Amino and Nitrile Groups

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Amino Group | Acylation | Acyl Halides, Anhydrides | N-Acyl-6-aminopyrimidine-4-carbonitrile |

| Amino Group | Sulfonylation | Sulfonyl Halides | N-Sulfonyl-6-aminopyrimidine-4-carbonitrile |

| Amino Group | Alkylation | Alkyl Halides | N-Alkyl-6-aminopyrimidine-4-carbonitrile |

| Nitrile Group | Hydrolysis (Acidic) | H₃O⁺, heat | 6-Aminopyrimidine-4-carboxylic acid |

| Nitrile Group | Hydrolysis (Basic) | OH⁻, H₂O, heat | 6-Aminopyrimidine-4-carboxamide |

| Nitrile Group | Reduction | 1. LiAlH₄, THF; 2. H₂O | (6-Aminopyrimidin-4-yl)methanamine |

| Nitrile Group | Grignard Reaction | 1. RMgX, ether; 2. H₃O⁺ | (6-Aminopyrimidin-4-yl)(R)ketone |

Electrophilic Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of the electron-withdrawing nitrile group at the C4 position. uoanbar.edu.iq This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iq The nitrogen atoms in the ring, due to their electronegativity, decrease the electron density of the ring carbons. uoanbar.edu.iq In acidic media, protonation of a ring nitrogen atom further deactivates the ring by introducing a positive charge. uoanbar.edu.iq

Despite this general deactivation, electrophilic substitution can occur under specific conditions, often requiring the presence of strong electron-donating groups on the ring to facilitate the reaction. growingscience.com For pyrimidine systems, electrophilic attack, when it does occur, is generally directed to the C5 position, which is the most electron-rich carbon in the deactivated ring. uoanbar.edu.iq However, the presence of the amino group at C6 in this compound, being an electron-donating group, can influence the regioselectivity of electrophilic attack. While specific studies on the electrophilic substitution of this compound are limited, research on related substituted pyrimidines indicates that reactions like nitration and halogenation can proceed, although sometimes with unexpected outcomes or rearrangements. researchgate.net For instance, the Vilsmeier-Haack reaction on certain thienopyrimidines, which also contain a pyrimidine ring, results in formylation at a position influenced by the fused ring system. growingscience.com

Cycloaddition Reactions and Annulation Pathways

This compound and its derivatives can participate in cycloaddition and annulation reactions to form fused heterocyclic systems. These reactions are of significant interest for the synthesis of complex molecules with potential biological activity.

The pyrimidine ring itself can act as a diene in inverse-electron-demand Diels-Alder reactions, particularly when activated by electron-withdrawing groups. mdpi.com The intramolecular variant of this reaction has been utilized to construct a variety of fused systems. mdpi.com For example, 4-pyridazinecarbonitriles, which are also diazines, undergo thermally induced intramolecular [4+2] cycloadditions with alkyne side chains to yield fused benzonitriles. mdpi.com This suggests that appropriately substituted 6-aminopyrimidine-4-carbonitriles could undergo similar transformations.

Furthermore, the amino and nitrile functionalities can be directly involved in annulation pathways. For example, the reaction of aminopyrimidines with α,β-unsaturated carbonyl compounds can lead to the formation of fused ring systems through a sequence of Michael addition and subsequent cyclization. researchgate.net The nitrile group can also participate in cyclization reactions. For instance, reaction with guanidine (B92328) can lead to the formation of fused triazolo-pyrimidine systems.

The synthesis of various fused pyrimidine derivatives often involves cycloaddition or annulation as a key step. These strategies have been employed to create compounds with antiviral and other medicinal properties. nih.govnih.gov

Substitution Reactions at the Pyrimidine Core (e.g., Halogen Displacement, Amination)

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for pyrimidines, especially when the ring is substituted with good leaving groups, such as halogens, and activated by electron-withdrawing groups. In the context of this compound, while the amino group is not a typical leaving group, derivatives such as 6-chloro- or 6-bromopyrimidine-4-carbonitrile (B1378956) would be excellent substrates for SNAr reactions.

In such halogenated derivatives, the chlorine or bromine atom can be readily displaced by a variety of nucleophiles. savemyexams.comyoutube.com For example, reaction with amines would lead to the corresponding this compound derivatives. This amination reaction is a common strategy for the synthesis of substituted aminopyrimidines. nih.gov The reactivity of different positions on the pyrimidine ring towards nucleophilic attack can vary. For instance, in polychlorinated pyrimidines, the C2 and C4/6 positions are generally the most reactive. The presence of the electron-withdrawing nitrile group at C4 would further activate the C6 position towards nucleophilic attack.

The displacement of a halogen can also be achieved through transition metal-catalyzed cross-coupling reactions. For instance, a chloro-substituted pyrimidine can undergo Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination with amines to introduce aryl or amino groups, respectively. These reactions significantly expand the chemical space accessible from a halogenated pyrimidine core.

Rearrangement Reactions Involving the Pyrimidine Scaffold (e.g., Dimroth Rearrangement)

The pyrimidine ring system is known to undergo various rearrangement reactions, with the Dimroth rearrangement being a notable example. wikipedia.org This rearrangement typically involves the interchange of an endocyclic and an exocyclic nitrogen atom in certain heterocyclic systems, including pyrimidines. wikipedia.org The reaction is often catalyzed by acid or base and can be influenced by heat or light. nih.gov

The Dimroth rearrangement has been observed in the synthesis of various condensed pyrimidine systems. nih.gov For instance, certain 1-alkyl-2-iminopyrimidines can undergo this rearrangement. wikipedia.org The mechanism generally involves a ring-opening step to form an intermediate, followed by rotation and subsequent ring-closure to yield the rearranged product. wikipedia.org In the context of 4-aminopyrimidines, a Dimroth-type rearrangement has been unexpectedly observed during ribosylation reactions, where a 1-(N-ribofuranosyl)-6-imino-1,6-dihydropyrimidin-4-amine rearranged to a 4-(N-ribofuranosyl)-6-aminopyrimidine in the presence of aqueous ammonia. nih.gov This was proposed to occur via a ring-opening/ring-closing mechanism, particularly when the pyrimidine ring contained a strong electron-withdrawing group. nih.gov

While there is no specific report of this compound itself undergoing a Dimroth rearrangement, the presence of the amino and pyrimidine functionalities suggests that under appropriate conditions, particularly after derivatization of the ring nitrogen, such a rearrangement could be a possible transformation pathway. rsc.org

Derivatization Strategies for Enhancing Chemical Diversity

The chemical diversity of this compound can be significantly enhanced through various derivatization strategies targeting its functional groups and the pyrimidine core. These strategies are crucial for exploring the structure-activity relationships (SAR) of pyrimidine-based compounds in medicinal chemistry and materials science.

One key strategy is the modification of the amino group. As discussed, acylation, sulfonylation, and alkylation can introduce a wide range of substituents, altering the molecule's steric and electronic properties. researchgate.net These modifications can influence biological activity, as seen in the development of A1 adenosine (B11128) receptor antagonists where substitution on the exocyclic amino group played a prominent role in the selectivity profile. nih.gov

The nitrile group also offers numerous opportunities for derivatization. Its conversion to amides, carboxylic acids, amines, or ketones provides access to a variety of other functional groups. libretexts.org These transformations can be used to introduce new pharmacophores or linking points for further elaboration.

Furthermore, derivatization of the pyrimidine ring itself is a powerful tool. For halogenated precursors, cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig can be employed to introduce diverse aryl and heteroaryl substituents. Scaffold hopping, where the pyrimidine core is replaced by a related heterocyclic system like a 1,6-naphthyridine (B1220473) or a pyridine, is another advanced strategy to explore new chemical space while retaining key binding interactions. acs.org

The combination of these derivatization techniques allows for the systematic modification of all parts of the this compound scaffold, enabling the fine-tuning of its properties for specific applications. nih.govresearchgate.net

Role As a Building Block in Advanced Organic Synthesis

Synthesis of Fused Heterocyclic Systems Utilizing 6-Aminopyrimidine-4-carbonitrile

The strategic placement of amino and nitrile groups on the pyrimidine (B1678525) core of this compound and its analogues, such as 6-aminouracil, makes it an ideal precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions often proceed through multicomponent reactions or cyclocondensation pathways.

The synthesis of pyrimido[4,5-b]quinolones often involves a one-pot, three-component reaction. This method typically combines an aromatic aldehyde, a 1,3-dicarbonyl compound like dimedone, and a 6-aminopyrimidine derivative. nih.gov Various catalysts, including trityl chloride and nano-catalysts, have been employed to facilitate this cyclization efficiently. nih.govrsc.org The reaction sequence is believed to proceed through an initial Knoevenagel condensation or Michael addition, followed by intramolecular cyclization and dehydration to form the fused quinolone ring system. rsc.org

Similarly, pyrimido[4,5-d]pyrimidines can be synthesized from 6-aminopyrimidine precursors. These syntheses often involve reactions with reagents like formic acid or other one-carbon synthons that enable the construction of the second pyrimidine ring. researchgate.net The resulting fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. kthmcollege.ac.in

Table 1: Examples of Catalysts and Conditions for Pyrimido-Fused System Synthesis

| Fused System | Starting Materials | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyrimido[4,5-b]quinolones | Aromatic aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | Trityl Chloride (TrCl), Chloroform, Reflux | High | nih.gov |

| Pyrimido[4,5-b]quinolones | Aromatic aldehyde, Dimedone, 6-Amino-2-(methylthio) pyrimidin-4(3H)-one | Fe3O4@nano-cellulose/Sb(V), Solvent-free, 70°C | High | |

| Indenopyrido[2,3-d]pyrimidines | Aromatic aldehyde, 1,3-Indanedione, 6-Amino-2-(methylthio) pyrimidin-4(3H)-one | Fe3O4@nano-cellulose/Sb(V), Solvent-free, 70°C | High | |

| Pyrido[2,3-d]pyrimidines | Aryl aldehyde, Malononitrile (B47326), 6-Amino-uracil | Nano-MgO, Water, Heating | Good | rsc.org |

The bifunctional nature of this compound allows it to be a key component in the synthesis of fused pyran and pyridine rings, leading to compounds like pyranopyridopyrimidines. The formation of a fused pyridine ring, creating a pyridopyrimidine scaffold, is a common strategy. This can be achieved through reactions of 6-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds, where the amino group and the active C-5 position of the pyrimidine ring participate in a Michael addition followed by cyclocondensation. rsc.org The use of nano-catalysts has been shown to improve the efficiency of these multicomponent reactions. rsc.org The synthesis of these fused systems is significant as pyridopyrimidines are found in numerous bioactive compounds.

The amino and nitrile functionalities of this compound are instrumental in the construction of other nitrogen-containing heterocycles, notably fused triazole rings. For instance, derivatives of the aminopyrimidine can be cyclized to form triazolo[4,5-d]pyrimidine-7-carbonitriles. This transformation can be achieved by reacting a suitable precursor, such as 5-amino-1-aryl-1H-1,2,3-triazole-4-carbimidoyl cyanide, with reagents like triethyl orthoformate, which facilitates the ring closure to form the fused pyrimidine portion. nih.gov The synthesis of 1,2,4-triazoles can also be achieved through the annulation of nitriles with hydrazines, a reaction pathway where the nitrile group of this compound could potentially participate.

Preparation of Acyclic Substituted Pyrimidine Derivatives

Beyond serving as a scaffold for fused rings, this compound is a valuable substrate for synthesizing acyclic substituted pyrimidines. These reactions typically involve modifications of the exocyclic amino and nitrile groups. The amino group can undergo standard reactions such as acylation or alkylation. The nitrile group is also a versatile handle for chemical modification; for example, it can be hydrolyzed to a carboxylic acid or an amide, or it can react with nucleophiles. A single-step method for converting N-vinyl amides into pyrimidine derivatives involves amide activation followed by the addition of a nitrile, demonstrating a powerful route to densely substituted pyrimidines.

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules. The pyrimidine core is considered a "privileged substructure" because it is a common motif in many biologically active compounds and can interact with multiple biological targets.

This compound is an excellent starting point for DOS due to its multiple points of functionalization. By employing privileged substructure-based DOS (pDOS), researchers can construct libraries of complex pyrimidine-embedded polyheterocycles. This approach involves using the pyrimidine scaffold as a foundation and applying various synthetic pathways to generate a wide range of molecular frameworks with high biological relevance. The goal is to explore new areas of chemical space efficiently, increasing the probability of discovering novel bioactive compounds.

Stereoselective Synthesis Methodologies Involving this compound

Stereoselective synthesis is critical in medicinal chemistry as the three-dimensional arrangement of atoms in a molecule can drastically affect its biological activity. While the direct use of this compound in major stereoselective reactions is not extensively documented, its functional groups offer potential for such applications. For instance, amino acid-derived carboxamides have been used to create chiral pyrimidine derivatives. mdpi.com

Furthermore, methodologies for the stereoselective synthesis of related structures, such as sulfur-containing β-enaminonitrile derivatives, have been developed via electrochemical C(sp³)–H bond functionalization of acetonitrile. nih.gov Such advanced techniques highlight the potential for developing novel stereoselective syntheses that could incorporate the this compound scaffold, for instance, by creating chiral centers on acyclic substituents or by engaging the molecule in asymmetric cycloaddition reactions. The development of such methods would be a valuable addition to the synthetic toolbox for creating enantiomerically pure, complex molecules based on the pyrimidine core.

Supramolecular Chemistry and Coordination Chemistry Applications of 6 Aminopyrimidine 4 Carbonitrile

Ligand Design and Coordination Modes of 6-Aminopyrimidine-4-carbonitrile

The presence of multiple nitrogen atoms with available lone pairs of electrons makes this compound an excellent candidate for ligand design in coordination chemistry. mdpi.comresearchgate.net Its ability to coordinate to metal centers through these N-donor sites is fundamental to its application in forming discrete metal complexes and extended metal-organic frameworks. mdpi.comresearchgate.net

This compound possesses several potential N-donor sites: the two nitrogen atoms within the pyrimidine (B1678525) ring and the nitrogen atom of the exocyclic amino group. This allows it to act as a versatile ligand in the formation of metal complexes. mdpi.comresearchgate.net The coordination can occur in several ways, depending on the metal ion, reaction conditions, and the presence of other ligands.

The nitrogen atoms of the pyrimidine ring are typically the primary sites for coordination due to their sp2 hybridization and location within the aromatic system. The molecule can act as a monodentate ligand, coordinating to a single metal center through one of the ring nitrogens. Alternatively, it can function as a bidentate ligand, either chelating to a single metal center or, more commonly, bridging two different metal centers. The amino group provides an additional coordination site, although its basicity and coordination ability can be influenced by steric and electronic factors. Complexes with a wide variety of transition and non-transition metals can be formed, with the coordination geometry and reactivity of the resulting complex being highly dependent on the nature of the metal and the specific coordination mode of the ligand. mdpi.com

Table 1: Potential Coordination Sites of this compound

| Functional Group | Nitrogen Atom | Hybridization | Potential Role in Coordination |

| Pyrimidine Ring | N1 | sp2 | Primary coordination site, acts as a Lewis base. |

| Pyrimidine Ring | N3 | sp2 | Primary coordination site, acts as a Lewis base. |

| Amino Group | N (amino) | sp2/sp3 | Secondary coordination site, basicity can be modulated. |

| Carbonitrile Group | N (cyano) | sp | Can participate in coordination, though less common. |

The ability of this compound to act as a bridging ligand is particularly valuable in the construction of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, creating porous structures with high surface areas. nih.govmdpi.com The multiple coordination sites on the this compound molecule allow it to link multiple metal centers together, forming one-, two-, or three-dimensional networks. nih.gov

In the context of MOFs, the aminopyrimidine moiety can be incorporated into larger organic linker molecules. nih.gov The pyrimidine ring's nitrogen atoms can bridge metal centers, while the amino and nitrile groups can serve as functional sites within the pores of the MOF. These functional groups can enhance the selective adsorption of specific molecules, such as CO2 or C2H2, through specific interactions like hydrogen bonding. nih.gov The design of MOFs using aminopyrimidine-functionalized linkers has been shown to create materials with impressive gas sorption and separation capabilities. nih.gov For instance, a copper-based framework with an aminopyrimidine-functionalized linker demonstrated high uptake capacities for acetylene (B1199291) and carbon dioxide, highlighting the potential for these materials in industrial gas separation processes. nih.gov

Emerging Research Directions and Future Perspectives for 6 Aminopyrimidine 4 Carbonitrile

Development of Novel Catalytic Systems for 6-Aminopyrimidine-4-carbonitrile Reactions

The synthesis of this compound and its derivatives, often achieved through multi-component reactions like the Biginelli reaction, is a focal point for the development of innovative catalytic systems. ijarsct.co.inscienceandtechnology.com.vn The trend is moving towards green chemistry, emphasizing catalysts that are efficient, reusable, and operate under mild or solvent-free conditions. scienceandtechnology.com.vnresearchgate.net

Recent research has explored a variety of novel catalysts:

Heterogeneous Catalysts: High surface area and nanosized MgO has been demonstrated as a highly effective heterogeneous base catalyst. nih.gov

Biowaste-derived Catalysts: A robust solid acid catalyst derived from biowaste bone char has been successfully used for the eco-friendly and economical synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov This approach aligns with green chemistry principles by utilizing renewable resources. nih.gov

Nano-catalysts: Nano-catalysts are gaining prominence due to their high efficiency and unique physicochemical properties. rsc.org Various nano-catalytic systems, including magnetic nano-catalysts like Fe₃O₄@SiO₂@(CH₂)₃S–SO₃H and others such as nano-MgO, have been employed to synthesize tetrahydropyrido[2,3-d]pyrimidines, which are derivatives of the core pyrimidine (B1678525) structure. rsc.org These catalysts often lead to excellent yields, reduced reaction times, and simpler product workup procedures. rsc.org

Metal-based Catalysts: Simple metal compounds and complexes have also been investigated. Cadmium doped iron tartrate has been used as a green and mild catalyst for the one-pot, three-component synthesis of 6-amino-5-cyano-4-phenyl-2-mercapto/hydroxy pyrimidine derivatives. ijarsct.co.inresearchgate.net Copper-catalyzed tandem reactions have been described for synthesizing novel sulfonamide pyrimidine derivatives. mdpi.com

These advancements in catalysis are not only improving the efficiency and sustainability of synthesizing known pyrimidine derivatives but also enabling the creation of new, complex molecular architectures.

| Catalyst Type | Specific Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Biowaste-derived Solid Acid | Bone char-nPrN-SO₃H | Three-component reaction | Eco-friendly, economical, efficient under solvent-free conditions | nih.gov |

| Nano-catalyst | Nano-MgO | Multi-component one-pot reaction | High efficiency, enhanced yields, simple workup, green aspects | rsc.org |

| Magnetic Nano-catalyst | Fe₃O₄@SiO₂@(CH₂)₃S–SO₃H | Multi-component one-pot reaction | Reusable, efficient for synthesizing complex derivatives | rsc.org |

| Metal Complex | Cadmium doped iron tartrate | One-pot three-component condensation | Green, mild, efficient, tolerates variation in components | ijarsct.co.inresearchgate.net |

| Ionic Liquid | Choline chloride/2ZnCl₂ | Solvent-free Biginelli reaction | Green chemistry approach | scienceandtechnology.com.vn |

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding the intricate mechanisms and kinetics of chemical reactions is crucial for process optimization and control. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound is an emerging area with significant potential. While traditional methods like NMR and mass spectrometry are used for the structural confirmation of final products, in-situ techniques provide a dynamic window into the reaction as it happens. nih.gov

Potential applications of these techniques include:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can monitor changes in chemical bonding in real-time. mdpi.comfrontiersin.org For instance, Fourier Transform Infrared (FTIR) spectroscopy is highly sensitive to changes in macromolecular composition and structure. magnusconferences.com In the synthesis of pyrimidine derivatives, these techniques could track the consumption of reactants (e.g., the disappearance of nitrile and aldehyde functional groups) and the formation of the pyrimidine ring. Raman spectroscopy is particularly powerful for monitoring aqueous reactions and provides specific molecular fingerprints. mdpi.com

UV/Visible Spectroscopy: This technique is a cost-effective method for the in-situ monitoring of reactions involving chromophoric species. mdpi.com The formation of proton transfer complexes between pyrimidine derivatives and nitrophenols, which results in colored solutions, has been studied using UV/Vis spectrophotometry, indicating its utility in monitoring reactions that involve changes in electronic conjugation. researchgate.net

X-ray Absorption Spectroscopy: This technique can probe the electronic structure and local coordination environment of a catalyst's active metal center during the reaction, providing insights into the catalytic mechanism. frontiersin.org

The integration of these spectroscopic methods with chemometrics and machine learning can further enhance data interpretation, enabling predictive modeling and improved process control for the synthesis of this compound and its derivatives. mdpi.com

| Spectroscopic Technique | Potential Information Gained | Advantages for In-situ Monitoring |

|---|---|---|

| FTIR/Raman Spectroscopy | Real-time tracking of functional group transformations, reaction kinetics | High chemical specificity, non-invasive, applicable to various reaction phases |

| UV/Visible Spectroscopy | Monitoring concentration of reactants/products with UV/Vis absorbance | Cost-effective, simple, suitable for real-time analysis |

| X-ray Absorption Spectroscopy | Changes in catalyst oxidation state and structure during reaction | Provides insights into the active catalytic sites and reaction mechanism |

Computational Design of Novel Derivatives with Tuned Electronic and Structural Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods are being employed to design novel derivatives with precisely tuned properties. Structure-based drug design, for example, is used to create new pyrimidine carbonitrile compounds with specific biological targets. ekb.egresearchgate.net

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. It is used to design pyrimidine derivatives with high binding affinities for specific anticancer targets. ekb.eg For instance, docking studies have shown that certain pyrimidine carbonitrile derivatives fit well into the binding sites of enzymes like BRD4, suggesting their potential as anticancer agents. ekb.egnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net These calculations help in understanding the formation of supramolecular assemblies through hydrogen bonding and π-stacking, which is crucial for designing materials with specific solid-state properties. researchgate.net Experimental electronic absorption spectra of pyrimidine derivatives have been compared with theoretical calculations to understand solvent effects and electronic transitions. researchgate.net

Pharmacokinetic Modeling (ADME): Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. ekb.eg This helps in identifying candidates with good drug-like characteristics and bioavailability early in the discovery process, reducing the time and cost of development. mdpi.comekb.eg

These computational studies provide deep insights into structure-activity relationships (SAR), guiding synthetic chemists to prioritize the most promising molecular targets for synthesis and biological evaluation. nih.gov

Exploration of Unprecedented Reactivity Pathways and Transformations

Research into the reactivity of this compound and its precursors is leading to the discovery of novel synthetic routes and molecular scaffolds. The focus is on developing efficient, one-pot procedures that can generate molecular complexity from simple starting materials. rsc.org

Some of the explored reactivity pathways include:

Multi-component Reactions (MCRs): The Biginelli reaction and its variations are classic examples of MCRs used to synthesize dihydropyrimidines. scienceandtechnology.com.vn Researchers are continuously developing new MCRs that incorporate different starting materials to create diverse libraries of pyrimidine derivatives. researchgate.net For instance, a three-component reaction of malononitrile (B47326), aldehydes, and urea/thiourea is a common and efficient method. nih.gov

Cycloaddition Reactions: [4+2] and [5+1] cycloaddition strategies are being used to construct the pyrimidine ring from various precursors, such as amidines and enamidines. mdpi.com These methods provide access to polysubstituted pyrimidines that may be difficult to obtain through other routes. mdpi.com

Tandem Reactions: Copper-catalyzed tandem reactions that involve the in-situ generation of reactive intermediates have been developed to synthesize novel classes of pyrimidine derivatives with high yields. mdpi.com

Reaction Mechanism Studies: Detailed mechanistic studies, often aided by computational analysis, are providing a clearer picture of the reaction pathways. For example, the synthesis of pyrimidine-5-carbonitrile is proposed to proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclodehydration and aromatization. nih.gov

These explorations are expanding the synthetic chemist's toolkit, allowing for the creation of previously inaccessible pyrimidine-based molecules and fused heterocyclic systems like pyrido[2,3-d]pyrimidines. rsc.org

Potential in the Development of Next-Generation Chemical Technologies

The ongoing research into this compound is poised to contribute significantly to the development of next-generation chemical technologies. The versatility of the pyrimidine core makes it a privileged scaffold in several advanced applications. mdpi.com

Future perspectives include:

Sustainable Synthesis: The development of green catalysts, particularly those derived from biowaste and nano-materials, points towards more sustainable and environmentally friendly manufacturing processes for pharmaceuticals and fine chemicals. scienceandtechnology.com.vnresearchgate.netnih.gov

Targeted Therapeutics: The use of computational design to create derivatives with high selectivity for specific biological targets, such as protein kinases or adenosine (B11128) receptors, is a key aspect of modern drug discovery. nih.govnih.gov This approach promises the development of more effective and personalized medicines with fewer side effects.

Advanced Materials: The ability to control the supramolecular assembly of pyrimidine derivatives through hydrogen bonding and π-stacking opens up possibilities for creating novel organic materials with tailored electronic and optical properties.

Integrated Process Control: The application of in-situ spectroscopic monitoring, combined with automated reaction platforms, could lead to highly optimized and controlled manufacturing processes, improving yield, purity, and safety.

Conclusion

Summary of Key Research Findings and Advancements

6-Aminopyrimidine-4-carbonitrile is a heterocyclic compound of significant interest, primarily as a structural motif and synthetic intermediate. Research has established efficient, often multicomponent, synthetic routes to access its derivatives. The compound's reactivity is well-defined, with the amino and nitrile groups providing orthogonal chemical handles for a wide range of transformations. This has enabled its use as a precursor for complex fused heterocycles and as a core scaffold for extensive structure-activity relationship studies in medicinal chemistry. These studies have successfully led to the identification of potent and selective modulators of various biological targets.

常见问题

What are the most reliable synthetic routes for 6-Aminopyrimidine-4-carbonitrile, and how do reaction conditions influence yield?

A three-component reaction under thermal aqueous conditions is a robust method. For example, condensation of aldehydes, malononitrile, and amidines in water at 80–100°C yields pyrimidinecarbonitriles with substituent-dependent regioselectivity. Optimizing pH (neutral to slightly basic) and using catalysts like piperidine can enhance cyclization efficiency. Substituting aryl groups at specific positions (e.g., phenyl or thienyl) requires careful control of stoichiometry to avoid byproducts .

How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- IR Spectroscopy : The nitrile group exhibits a sharp peak near 2212 cm⁻¹ , while NH₂ stretches appear at 3320–3478 cm⁻¹ .

- NMR : In NMR, the NH₂ protons resonate as broad singlets (δ ~7.0–8.4 ppm). NMR shows the nitrile carbon at ~116 ppm and pyrimidine ring carbons between 128–168 ppm .

- Mass Spectrometry : The molecular ion peak ([M⁺]) and fragmentation patterns (e.g., loss of CN or NH₂ groups) confirm molecular weight and substituent stability .

What strategies are effective for functionalizing the pyrimidine ring at the 4- and 6-positions?

- Amination : React with ammonium acetate under reflux to introduce amino groups while preserving the nitrile functionality .

- Halogenation : Use POCl₃ or N-bromosuccinimide to substitute hydrogen with halogens, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Aryl Substitution : Incorporate aryl groups via Ullmann or Buchwald-Hartwig coupling, requiring palladium catalysts and microwave-assisted heating for efficiency .

How can solvent and catalyst selection optimize the synthesis of substituted derivatives?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while water promotes green synthesis via hydrophobic effects.

- Base catalysts (e.g., K₂CO₃) improve deprotonation in cyclization steps, whereas organocatalysts (e.g., L-proline) can enforce stereoselectivity in asymmetric syntheses .

How should researchers resolve contradictions in spectral data for structurally analogous compounds?

For example, 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile (4c) shows a methyl signal at δ 2.38 ppm, while 4-Amino-6-(thienyl) derivatives (4g) display aromatic proton splitting due to heteroaromaticity. Cross-validate using:

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Elemental analysis to confirm empirical formulas, especially when substituents alter carbon/nitrogen ratios .

What computational approaches predict the reactivity of this compound in nucleophilic substitution?

- DFT Calculations : Model the electron density at the nitrile carbon (high electrophilicity) and amino group (nucleophilic sites).

- Molecular Dynamics : Simulate solvent effects on transition states, revealing water’s role in stabilizing intermediates during hydrolysis .

How can substituent effects guide the design of derivatives for structure-activity relationship (SAR) studies?

- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-position increase electrophilicity, enhancing interactions with biological targets.

- Bulkier substituents (e.g., 4-bromophenyl) may sterically hinder binding but improve metabolic stability. Refer to analogs like 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) for antimalarial activity trends .

What pharmacological screening methods are applicable to assess its bioactivity?

- Enzyme Inhibition Assays : Test against Plasmodium falciparum enoyl-ACP reductase (PfENR) for antimalarial potential, given structural similarities to 4-aminoquinolines .

- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity indices before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。